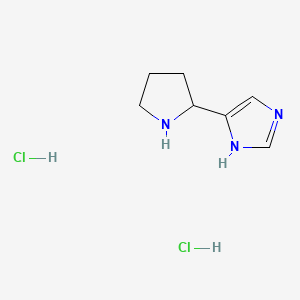
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is a compound that features a pyrrolidine ring fused to an imidazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with imidazole derivatives under acidic conditions to form the desired compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow microreactors, which offer advantages in terms of safety, sustainability, and ease of automation. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroimidazole derivatives, and substituted imidazole compounds .
Applications De Recherche Scientifique
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, known for its biological activities.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
5-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride is unique due to its fused ring structure, which provides a distinct three-dimensional shape. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
5-pyrrolidin-2-yl-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-6(9-3-1)7-4-8-5-10-7;;/h4-6,9H,1-3H2,(H,8,10);2*1H |
Clé InChI |
WVLUFYZHJIPQMR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=CN=CN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
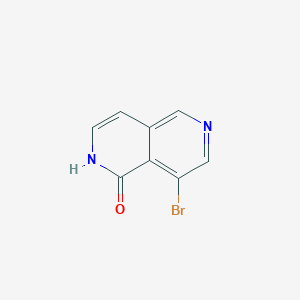
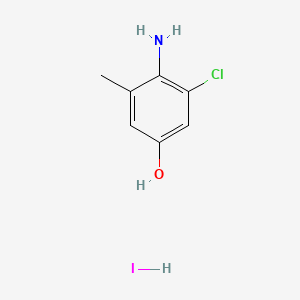
![2-({1-[(Tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid](/img/structure/B15298450.png)

![{5-Cyclohexyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15298457.png)
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetic acid](/img/structure/B15298465.png)
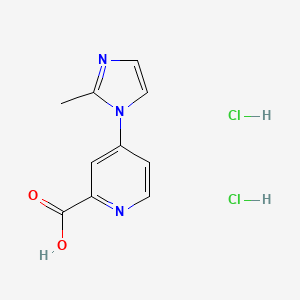
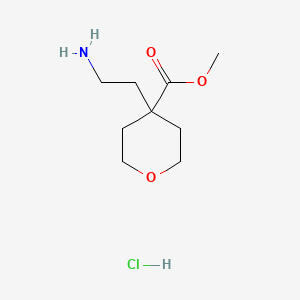



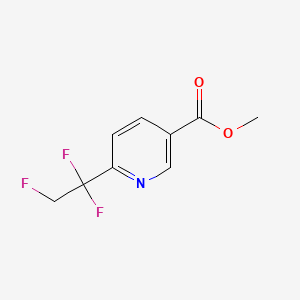
![4,4,5,5-Tetramethyl-2-[4-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B15298530.png)
